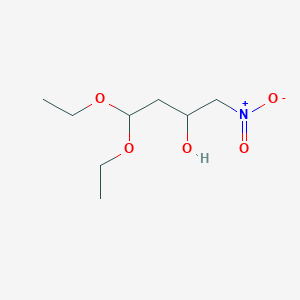
6-Bromo-N,N-dipropylhexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-N,N-dipropylhexan-1-amine is a chemical compound with the molecular formula C12H26BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to a hexane chain, which is further substituted with two propyl groups on the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dipropylhexan-1-amine typically involves the reaction of 1,6-dibromohexane with dipropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,6-dibromohexane and dipropylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Procedure: 1,6-dibromohexane is added to a solution of dipropylamine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
6-Bromo-N,N-dipropylhexan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of N,N-dipropylhexan-1-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include amine oxides and other oxidized derivatives.
Reduction: The major product is N,N-dipropylhexan-1-amine.
科学的研究の応用
6-Bromo-N,N-dipropylhexan-1-amine finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 6-Bromo-N,N-dipropylhexan-1-amine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: A quaternary ammonium salt with similar bromine substitution but different alkyl groups.
1-Hexanamine, 6-bromo-N,N-dipropyl: A compound with a similar structure but different substitution pattern.
Uniqueness
6-Bromo-N,N-dipropylhexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and dipropylamine groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
90733-28-1 |
|---|---|
分子式 |
C12H26BrN |
分子量 |
264.25 g/mol |
IUPAC名 |
6-bromo-N,N-dipropylhexan-1-amine |
InChI |
InChI=1S/C12H26BrN/c1-3-10-14(11-4-2)12-8-6-5-7-9-13/h3-12H2,1-2H3 |
InChIキー |
WFMRXAJIQLEIPE-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


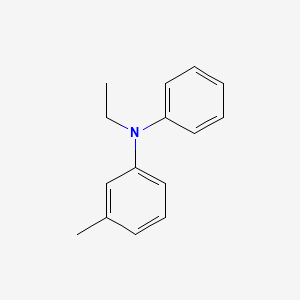

![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
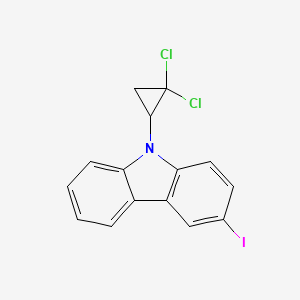
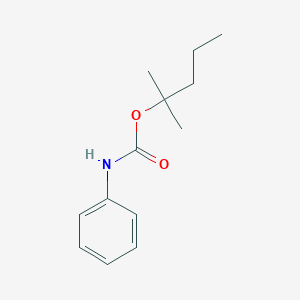
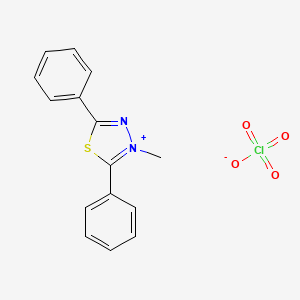
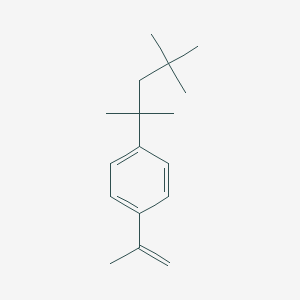
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)

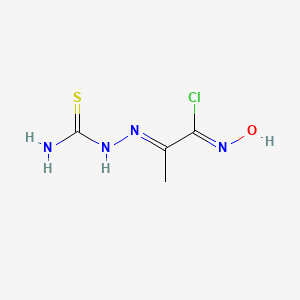
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
